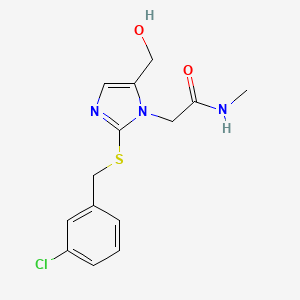

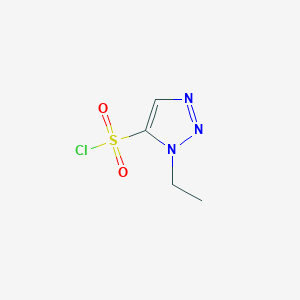

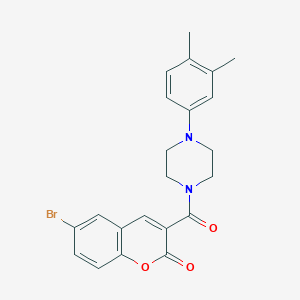

![molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7](/img/structure/B2545886.png)

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper describes the synthesis of a variety of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones. These compounds were synthesized using 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization. This method provides a high-yield pathway under mild reaction conditions, which could be relevant for synthesizing the indeno[5,6-b][1,4]dioxin-6-one derivatives .

The second paper presents an enantioselective synthesis of 1,3-dioxin-4-ones with a 2-hydroxylated alkyl group at the 6-position. This synthesis involves chiral tartaric acid-derived acylborane-mediated aldol condensation, which could potentially be adapted for the asymmetric synthesis of indeno[5,6-b][1,4]dioxin-6-one derivatives .

Molecular Structure Analysis

The third paper does not directly discuss the indeno[5,6-b][1,4]dioxin-6-one structure but provides information on the synthesis of related dioxine derivatives. The configuration around the double bond of the major stereoisomers was established by X-ray diffraction analysis, which is a crucial technique for determining the molecular structure of complex organic compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one. However, the synthesis methods described involve reactions such as alkylation and cyclization, which are common in the formation of dioxin and dioxinone rings. These reactions are likely to be relevant when considering the chemical reactivity of the indeno[5,6-b][1,4]dioxin-6-one compound .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of this compound specifically, they do provide insights into the properties of similar compounds. For example, the stereoselectivity observed in the synthesis of dioxine derivatives suggests that the physical properties such as melting points and solubilities could be influenced by the stereochemistry of the compounds. The chemical properties, such as reactivity and stability, can be inferred from the functional groups present in the dioxinone and dioxine structures described .

Applications De Recherche Scientifique

Environmental Occurrence and Toxicology

Research on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), has highlighted their ubiquitous presence in the environment and potential human health implications. These compounds are widely used in industrial and commercial products to prevent oxidative degradation. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of these antioxidants, including their metabolites and degradation products. It has been found that such compounds, along with their transformation products, have been detected across various environmental matrices and in humans, raising concerns about their safety. Toxicity studies suggest that some of these compounds may induce hepatic toxicity, possess endocrine-disrupting effects, or even exhibit carcinogenic properties, emphasizing the need for further research on their environmental behaviors and potential health impacts (Runzeng Liu & S. Mabury, 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one have been extensively studied, contributing to the understanding of their chemical properties and potential applications. For instance, novel synthetic methods have been developed for the preparation of various derivatives, enabling researchers to explore their electrochemical and optical properties, and investigate their potential use in materials science and photovoltaics. These studies provide valuable insights into the structural requirements for optimizing the performance of organic materials in electronic devices (R. Dubey, A. Efimov, & H. Lemmetyinen, 2011).

Biological Activities and Mechanisms

Compounds with structures similar to this compound, such as benzoxazolin-2(3H)-one (BOA), have been identified as allelochemicals with significant biological activities. Studies on Arabidopsis have revealed that such compounds can induce specific detoxification mechanisms and transcriptional responses, suggesting their roles in plant defense against herbivores and pathogens. The capacity of plants to detoxify these compounds through glucosylation and the identification of genes responsive to allelochemical exposure highlight the complex interactions between plants and their chemical environment, providing a basis for understanding the ecological roles of these compounds (S. Baerson et al., 2005).

Antioxidant Properties and Mechanisms

The study of benzofuranone-typical compounds, which share structural similarities with this compound, has provided insights into their antioxidant mechanisms and potential applications as protective agents. These compounds have been synthesized and evaluated for their ability to donate hydrogen atoms, release protons, and transfer electrons, contributing to their antioxidant activities. Such research has implications for the development of new antioxidant agents that could be used to protect organic materials and biological systems from oxidative stress (Xiao‐Qing Zhu et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOWKJFNVQOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

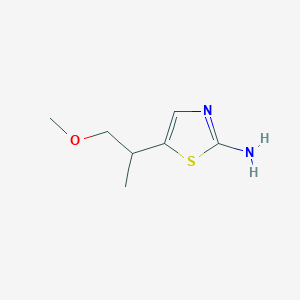

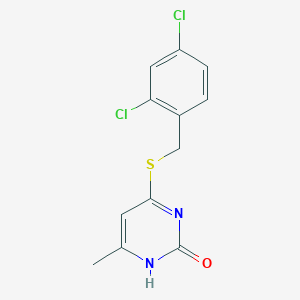

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

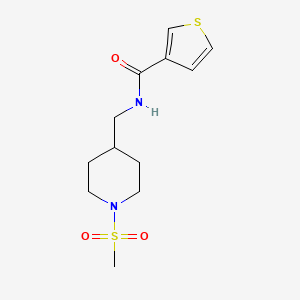

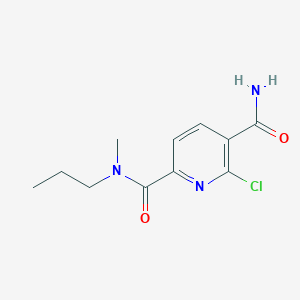

![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

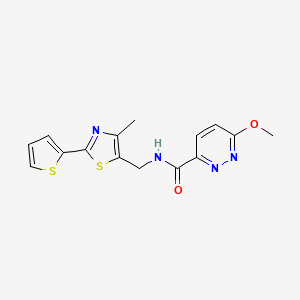

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

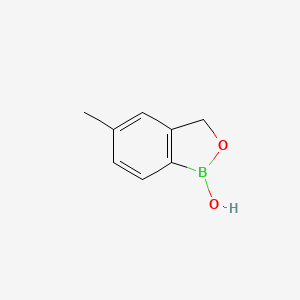

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)